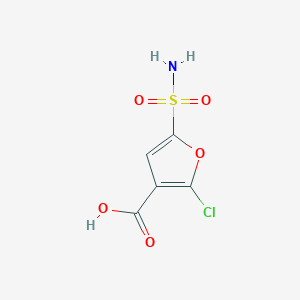
(4-Amino-3-(trifluoromethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Amino-3-(trifluoromethyl)phenyl)methanol” is an organic chemical compound with the molecular formula C8H8F3NO . It is also known by other names such as p-Trifluoromethylbenzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, 4-(Trifluoromethyl)benzylic alcohol, and 4-(trifluoromethyl)benzenemethanol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives via the reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation .
Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) highlights the use of a tris(triazolyl)methanol-Cu(I) structure, which includes a derivative of (4-Amino-3-(trifluoromethyl)phenyl)methanol, as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions. This reaction is crucial in the field of click chemistry and has broad applications in drug discovery and materials science (Ozcubukcu et al., 2009).
Electrochemical Behavior Study : Fotouhi et al. (2002) conducted an electrochemical study on similar compounds, which provided insights into the redox behavior of these molecules. This research is significant for developing new electrochemical sensors and devices (Fotouhi et al., 2002).
Development of Memory Devices : Tan et al. (2017) reported the synthesis and application of a novel hyperbranched polyimide terminated with (4-amino) phenyl ferrocene, which shows potential for use in memory devices. The study demonstrates how derivatives of this compound can be utilized in advanced electronic applications (Tan et al., 2017).
Synthesis of Multi-Substituted Arenes : Sun et al. (2014) described a method for preparing (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions. This research contributes to the field of organic synthesis, showing the utility of this compound derivatives in creating diverse chemical structures (Sun et al., 2014).
Enantioselective Epoxidation : Lu et al. (2008) synthesized (1R,3S,4S)-2-Azanorbornyl-3-methanol and used it as a catalyst for the enantioselective epoxidation of α,β-enones. This study is relevant in the context of asymmetric synthesis, a key area in pharmaceutical chemistry (Lu et al., 2008).
Development of Fluorescent Logic Gates : Gauci and Magri (2022) designed and synthesized compounds based on 4-amino-N-aryl-1,8-naphthalimide, a derivative of this compound, as fluorescent logic gates. This research has potential applications in molecular electronics and sensor technologies (Gauci & Magri, 2022).
Mecanismo De Acción
Target of Action
The primary targets of (4-Amino-3-(trifluoromethyl)phenyl)methanol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQUDVBZZCGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2562643.png)

![(E)-4-(Dimethylamino)-N-[2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-enamide](/img/structure/B2562645.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)
